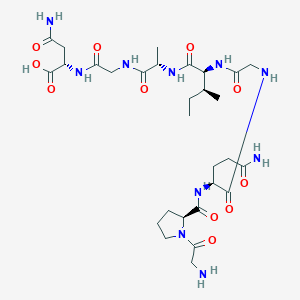
Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine is a peptide compound composed of eight amino acids: glycine, proline, glutamine, isoleucine, alanine, and asparagine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, proline, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glutamine, glycine, isoleucine, alanine, glycine, and asparagine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Amino acid substitutions are typically performed during the synthesis process using activated amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can restore reduced forms of amino acids.
科学研究应用
Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: The peptide’s properties make it useful in the development of biomaterials and pharmaceuticals.
作用机制
The mechanism of action of Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine involves its interaction with specific molecular targets and pathways. For instance, in the context of Alzheimer’s disease, the peptide has been shown to modulate oxidative stress, acetylcholine depletion, and apoptotic cell death . These effects are mediated through its interaction with enzymes such as acetylcholinesterase and secretases, as well as its influence on oxidative stress pathways.
相似化合物的比较
Similar Compounds
Glycyl-L-prolyl-L-glutamate: This compound is similar in structure but lacks some of the amino acids present in Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine.
Glycyl-L-prolyl-L-glutaminylglycyl-L-prolyl-L-glutaminylglycyl-L-prolyl: Another related peptide with a different sequence of amino acids.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to modulate multiple pathways and interact with various molecular targets sets it apart from other similar peptides.
属性
CAS 编号 |
915717-27-0 |
|---|---|
分子式 |
C29H48N10O11 |
分子量 |
712.8 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H48N10O11/c1-4-14(2)24(28(48)35-15(3)25(45)33-12-21(42)36-17(29(49)50)10-20(32)41)38-22(43)13-34-26(46)16(7-8-19(31)40)37-27(47)18-6-5-9-39(18)23(44)11-30/h14-18,24H,4-13,30H2,1-3H3,(H2,31,40)(H2,32,41)(H,33,45)(H,34,46)(H,35,48)(H,36,42)(H,37,47)(H,38,43)(H,49,50)/t14-,15-,16-,17-,18-,24-/m0/s1 |
InChI 键 |
LIKUWVLGGAZJRB-ABVYEGLVSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)CN |
规范 SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















